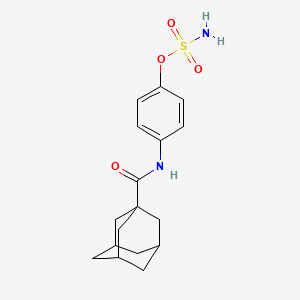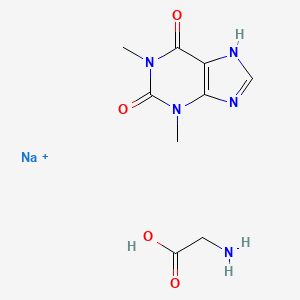
FR|A-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FR|A-IN-1 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FR|A-IN-1 typically involves a multi-step process that includes the preparation of intermediate compounds followed by their conversion into the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired yield and purity. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production rate and minimize waste. Advanced purification techniques, such as chromatography and crystallization, are employed to achieve high purity levels required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
FR|A-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups within the compound, which determine its reactivity and the types of products formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or basic conditions, depending on the desired product.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to convert this compound into its reduced forms. These reactions often require an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophilic and electrophilic substitution reactions are facilitated by reagents like halogens and alkylating agents. The conditions vary based on the specific substitution desired, including temperature and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound
Scientific Research Applications
FR|A-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis, this compound plays a crucial role in developing new chemical reactions and materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: this compound is investigated for its therapeutic potential, particularly in drug development and as a diagnostic tool.
Industry: The compound’s stability and reactivity make it valuable in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of FR|A-IN-1 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways
Properties
Molecular Formula |
C21H24N6O6 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[3-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-6-yl)propylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H24N6O6/c22-21-26-17-14(19(31)27-21)10-13(24-17)2-1-9-23-12-5-3-11(4-6-12)18(30)25-15(20(32)33)7-8-16(28)29/h3-6,10,15,23H,1-2,7-9H2,(H,25,30)(H,28,29)(H,32,33)(H4,22,24,26,27,31)/t15-/m0/s1 |
InChI Key |
HKWBWLAVVVNVRI-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCCCC2=CC3=C(N2)N=C(NC3=O)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCCCC2=CC3=C(N2)N=C(NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


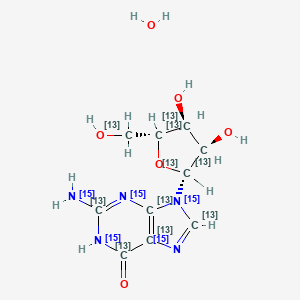
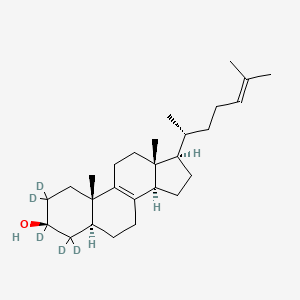
![2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398718.png)
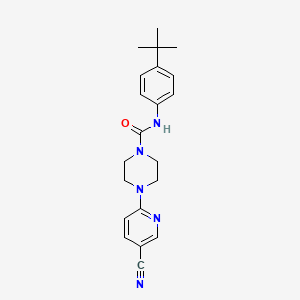
![(6Z)-4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one;bromide](/img/structure/B12398729.png)
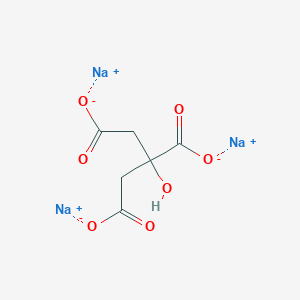
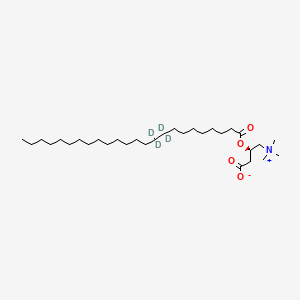

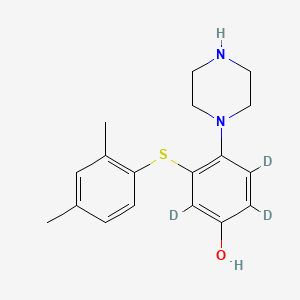
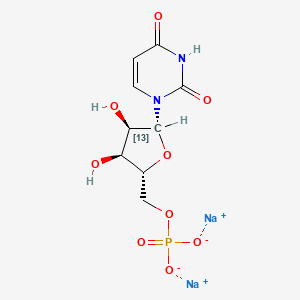
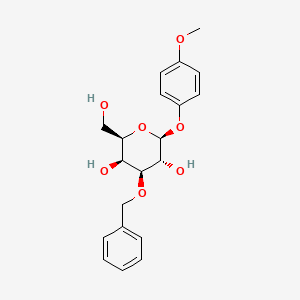
![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one](/img/structure/B12398767.png)
